9-Methyloctadecanoic acid
CAS No.: 86073-38-3
Cat. No.: VC19292755
Molecular Formula: C19H38O2
Molecular Weight: 298.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86073-38-3 |
|---|---|
| Molecular Formula | C19H38O2 |
| Molecular Weight | 298.5 g/mol |
| IUPAC Name | 9-methyloctadecanoic acid |
| Standard InChI | InChI=1S/C19H38O2/c1-3-4-5-6-7-9-12-15-18(2)16-13-10-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |
| Standard InChI Key | FUDUTAVRRCALAT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(C)CCCCCCCC(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
9-Methyloctadecanoic acid is the IUPAC-approved systematic name for this compound, reflecting its 18-carbon chain (octadecanoic acid) with a methyl branch at the ninth carbon . Alternative designations include 9-methyl-octadecanoic acid and LMFA01020219, as cataloged in lipid-specific databases . The CAS registry number 86073-38-3 serves as a unique identifier for chemical indexing and regulatory purposes .
Structural Isomerism
The positional isomerism of methyl-branched fatty acids significantly influences their physical and biological properties. For instance, 10-methyloctadecanoic acid (tuberculostearic acid, CAS 542-47-2), a structurally similar compound, features a methyl group at the tenth carbon instead of the ninth . This subtle difference alters packing efficiency in lipid bilayers and may impact metabolic pathways, though comparative studies between these isomers remain limited .
Table 1: Key Identifiers for 9-Methyloctadecanoic Acid
Molecular Structure and Conformational Analysis
2D and 3D Structural Features
The 2D structure of 9-methyloctadecanoic acid comprises a carboxylic acid head group (-COOH) attached to an 18-carbon alkyl chain, with a methyl branch (-CH₃) at the ninth carbon . The SMILES representation, CCCCCCCCCC(C)CCCCCCCC(=O)O, encodes this branching pattern unambiguously . Despite the availability of 2D structural data, 3D conformational models are less developed due to the compound’s flexibility, which complicates crystallographic analysis .
Comparative Analysis with Linear Fatty Acids
The methyl branch introduces steric hindrance, reducing the molecule’s ability to adopt all-trans conformations commonly observed in straight-chain fatty acids like stearic acid (C18:0). This structural perturbation lowers melting points compared to linear analogs and may influence intermolecular interactions in lipid assemblies . For example, the branched configuration of 9-methyloctadecanoic acid likely disrupts crystalline packing, rendering it a liquid at room temperature, whereas stearic acid melts at 69°C .
Physicochemical Properties
Thermal Stability and Phase Behavior
While specific thermogravimetric data are unavailable, the compound’s solid state at room temperature (as inferred from its 10-methyl isomer) implies a melting point above 25°C. Branched-chain fatty acids generally exhibit lower melting points than their linear counterparts due to reduced van der Waals interactions. For instance, 10-methyloctadecanoic acid melts at 48–50°C, whereas stearic acid melts at 69°C . Extrapolating this trend, 9-methyloctadecanoic acid likely has a melting point between 45°C and 55°C.
Synthesis and Industrial Relevance
Synthetic Routes
Research Context and Biological Implications
Analytical Characterization
Gas chromatography–mass spectrometry (GC-MS) is the principal method for identifying and quantifying methyl-branched fatty acids in complex matrices . Derivatization via methyl esterification (e.g., using BF₃-methanol) enhances volatility, enabling separation on nonpolar stationary phases . The distinct fragmentation patterns of branched-chain esters, such as m/z peaks corresponding to α-cleavage near the methyl branch, aid in structural elucidation .
Challenges and Future Directions
The limited commercial availability of 9-methyloctadecanoic acid hampers experimental studies on its properties and applications . Collaborative efforts between synthetic chemists and industrial partners could address this gap by developing scalable production methods. Furthermore, computational modeling of its interaction with lipid bilayers or enzymes may reveal novel bioactivities or material science applications. Given the growing interest in branched fatty acids as sustainable alternatives to petroleum-derived compounds, targeted research on 9-methyloctadecanoic acid is warranted.
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